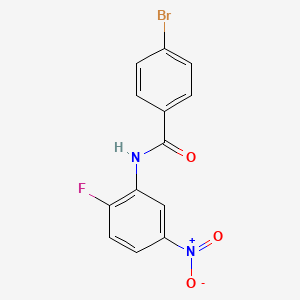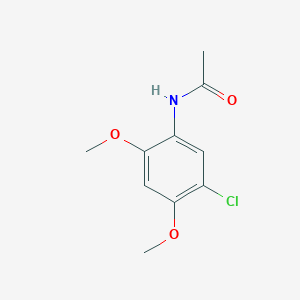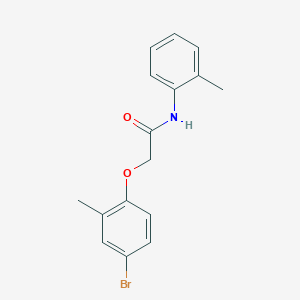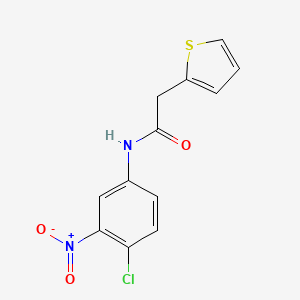
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide, also known as CNTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Moreover, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to possess antitumor activity against various cancer cell lines.
作用機序
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide is not fully understood. However, studies have suggested that N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide may exert its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to modulate various biochemical and physiological processes in the body. For instance, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may protect against oxidative stress.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has several advantages as a research tool. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to exhibit low toxicity, which makes it a safer alternative to other chemical compounds. However, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide also has some limitations. For instance, it has poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide. Firstly, further studies are needed to elucidate its exact mechanism of action. Additionally, more research is needed to explore its potential applications in other fields such as materials science and environmental science. Moreover, the development of novel derivatives of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor properties. While further research is needed to fully understand its mechanism of action and explore its potential applications, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide holds great promise as a research tool and a potential therapeutic agent.
合成法
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide involves the reaction of 4-chloro-3-nitroaniline with 2-thiopheneacetic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPMVTXUMWDGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
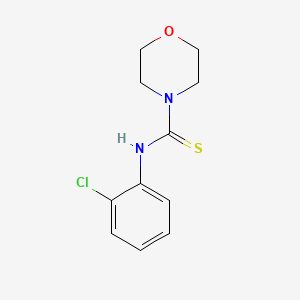

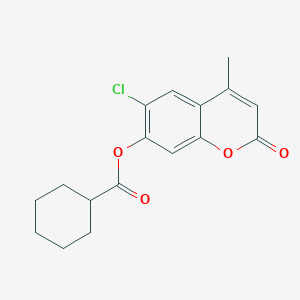
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
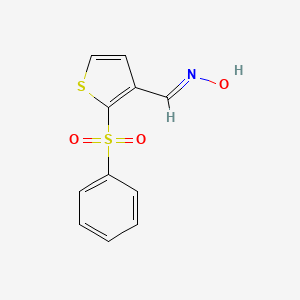

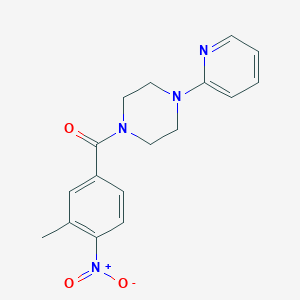
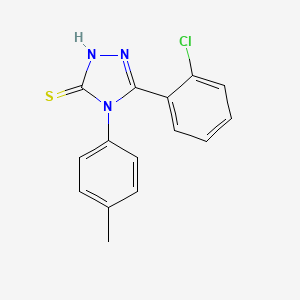
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
